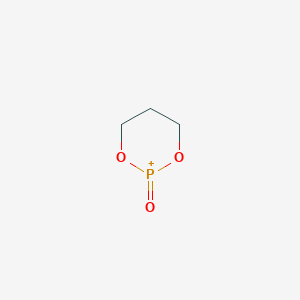

1,3,2-dioxaphosphinan-2-ium 2-oxide

Description

Properties

CAS No. |

16352-21-9 |

|---|---|

Molecular Formula |

C3H6O3P+ |

Molecular Weight |

121.05 g/mol |

IUPAC Name |

1,3,2-dioxaphosphinan-2-ium 2-oxide |

InChI |

InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |

InChI Key |

ISLWZBTUAHMAND-UHFFFAOYSA-N |

SMILES |

C1CO[P+](=O)OC1 |

Canonical SMILES |

C1CO[P+](=O)OC1 |

Synonyms |

1,3,2-dioxaphosphorinane-2-oxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-dioxaphosphinan-2-ium 2-oxide can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a system containing pyridine and diethyl ether . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .

Industrial Production Methods: The industrial production of 1,3,2-dioxaphosphorinane-2-oxide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,2-dioxaphosphinan-2-ium 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like and are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,3,2-dioxaphosphinan-2-ium 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-dioxaphosphorinane-2-oxide involves its interaction with molecular targets and pathways. For example, its potential antitumor activity is attributed to its ability to interact with specific enzymes and proteins involved in cell growth and proliferation . The compound may also exert its effects through the formation of reactive oxygen species (ROS) that induce cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1,3,2-dioxaphosphinan-2-ium 2-oxide:

Reactivity and Stability

- This compound : Exhibits moderate stability due to its bicyclic structure. Reactivity is driven by the electrophilic phosphorus center, enabling nucleophilic substitutions (e.g., chloride displacement) .

- Chloro-dimethyl derivatives (e.g., C₅H₁₀ClO₃P) : Enhanced stability from methyl substituents reduces ring strain. The chlorine atom facilitates catalytic activity in synthesizing fused heterocycles (e.g., benzimidazoles) .

- Cyclophosphamide : Requires metabolic activation in the liver to form cytotoxic metabolites (e.g., phosphoramide mustard). Its stability in aqueous solutions contrasts with rapid activation in vivo .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,2-dioxaphosphinan-2-ium 2-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves ring-closing reactions of diols or amino alcohols with phosphorus oxychloride derivatives. For example, analogous compounds like 2-methoxy-1,3,2-dioxaphospholane 2-oxide are synthesized via nucleophilic substitution, where alkoxy groups react with phosphorus trichloride followed by oxidation . Key factors include:

- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.

- Catalysts : Acidic or alkaline conditions accelerate ring-opening/closure kinetics. For instance, hydrolysis rates of dioxaphospholanes vary by three orders of magnitude under basic vs. acidic conditions .

- Substituents : Bulky substituents (e.g., neopentyl groups) enhance steric stability, reducing unintended ring-opening .

Q. Which analytical techniques are most effective for structural characterization of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : P NMR is critical for identifying phosphorus environments (δ ~0–30 ppm for phosphoranes). H and C NMR resolve ring substituents .

- X-ray Crystallography : Used to confirm bicyclic geometries and stereochemistry, as seen in studies of related phospholanes .

- DFT Calculations : Predict vibrational spectra and electronic properties. For example, Hirshfeld surface analysis evaluates intermolecular interactions in analogous oxazaphosphorinanes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Substituents on the phosphorus atom and the heterocycle significantly alter reaction pathways:

- Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 2-chloro derivatives) increase electrophilicity at phosphorus, accelerating nucleophilic attack. Hydrolysis rates of 2-chloro-1,3,2-dioxaphospholane 2-oxide are 10× faster than acyclic analogs .

- Steric Effects : Bulky groups (e.g., 5,5-dimethyl substituents) hinder ring-opening, enhancing kinetic stability. For example, 5,5-dimethyl derivatives exhibit slower hydrolysis compared to unsubstituted analogs .

- Table 1 : Comparative Hydrolysis Rates (k, s)

| Compound | Acidic Conditions | Basic Conditions |

|---|---|---|

| 2-Methoxy-dioxaphospholane | 1.2 × 10 | 3.5 × 10 |

| 2-Chloro-dioxaphospholane | 5.8 × 10 | 8.9 × 10 |

| 5,5-Dimethyl derivative | 2.1 × 10 | 4.7 × 10 |

| Data adapted from kinetic studies . |

Q. What computational strategies are employed to predict the reactivity and regioselectivity of this compound in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for ring-opening reactions. For example, studies on cyclophosphamide analogs use B3LYP/6-31G(d) to map activation energies for P–N bond cleavage .

- Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites. The LUMO of this compound is localized on phosphorus, directing attack by nucleophiles (e.g., amines in drug conjugation) .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solvation energies, critical for designing aqueous-phase reactions .

Q. How is the potential mutagenicity of this compound evaluated in drug development?

- Methodological Answer :

- Ames Test : Screens for bacterial reverse mutations. Simple aromatic N-oxides (e.g., cyclophosphamide metabolites) are typically non-mutagenic unless paired with secondary alerts (e.g., nitro groups) .

- Structural Alerts : Computational tools (e.g., DEREK) flag phosphoramide mustards, which alkylate DNA. For this compound, the absence of β-chloroethyl groups (common in cyclophosphamide) reduces alkylation risk .

- Metabolite Profiling : LC-MS/MS identifies reactive intermediates. For example, hydroxylated metabolites of cyclophosphamide are monitored for genotoxicity .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing nucleotide analogs like cyclic dinucleotides (e.g., c-di-GMP)?

- Methodological Answer :

- Phosphorylation Agent : The 2-chloro derivative acts as a phosphorylating agent, enabling stepwise construction of phosphodiester bonds. For example, 5,5-dimethyl-2-oxido-dioxaphosphorinane reacts with guanosine monophosphate to form c-di-GMP precursors .

- Stereocontrol : Chiral phosphorus centers direct stereoselective coupling, critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.